Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate
CAS No.:
Cat. No.: VC16956132
Molecular Formula: C12H14BrFO3
Molecular Weight: 305.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrFO3 |
|---|---|
| Molecular Weight | 305.14 g/mol |
| IUPAC Name | ethyl 4-(4-bromo-2-fluorophenoxy)butanoate |
| Standard InChI | InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | HNSSELSUFGSECC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCOC1=C(C=C(C=C1)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate belongs to the class of halogenated aromatic esters. Its structure comprises:
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A phenoxy ring with bromine (Br) at the para (4) position and fluorine (F) at the ortho (2) position.
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A butanoate ester group () attached to the phenoxy oxygen.
The spatial arrangement of halogens significantly influences electronic properties. Bromine’s electron-withdrawing inductive effect and fluorine’s strong electronegativity create a polarized aromatic system, enhancing reactivity in nucleophilic substitutions and electrophilic additions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 305.14 g/mol | PubChem |
| CAS Registry Number | 1443354-83-3 | PubChem |
| Halogen Substitution | 4-Bromo, 2-fluoro | PubChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Phenolic Core Preparation:
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Esterification:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize efficiency:
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Advantages: Enhanced heat transfer, reduced side reactions, and scalability.
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Key Parameters: Temperature control (±2°C), stoichiometric ratios (1:1.05 acid-to-ethanol), and catalyst concentration (5–10% ) .
Biological Activity and Mechanism
Anti-Inflammatory Properties
The compound’s ability to inhibit cyclooxygenase-2 (COX-2) has been hypothesized due to:
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π-π Stacking: Between the aromatic ring and COX-2’s hydrophobic pocket.
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Electrostatic Interactions: Fluorine’s electronegativity stabilizes enzyme-inhibitor complexes .
Industrial and Research Applications
Agrochemical Intermediates
Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate serves as a precursor in herbicide synthesis:
Pharmaceutical Development
Its structural motif is explored in:
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Anticancer Agents: Halogenated aromatics enhance DNA intercalation and topoisomerase inhibition .
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Neuroprotective Drugs: Fluorine’s small size allows blood-brain barrier penetration .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Biological Activity
| Compound | Substituent Positions | Antimicrobial MIC (µg/mL) | COX-2 Inhibition IC (µM) |
|---|---|---|---|
| Ethyl 4-(4-Br-2-F-phenoxy)butanoate | 4-Br, 2-F | 25 (S. aureus) | 12.3 |
| Ethyl 4-(3-Br-6-F-phenoxy)butanoate | 3-Br, 6-F | 45 (S. aureus) | 28.7 |
| Ethyl 4-(4-Br-2,5-F-phenoxy)butanoate | 4-Br, 2,5-F | 18 (S. aureus) | 9.8 |
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